molecular formula C13H21NO3 B154039 (3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine CAS No. 137071-61-5

(3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine

Cat. No.: B154039
CAS No.: 137071-61-5
M. Wt: 239.31 g/mol
InChI Key: QNMAKJPRKQTXCB-UHFFFAOYSA-N
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Description

(3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine is a secondary amine featuring a 3,4-dimethoxybenzyl group and a 2-methoxy-1-methylethyl substituent. This compound is structurally characterized by its methoxy-rich aromatic and aliphatic moieties, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-10(9-15-2)14-8-11-5-6-12(16-3)13(7-11)17-4/h5-7,10,14H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMAKJPRKQTXCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386042
Record name (3,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137071-61-5
Record name (3,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features two methoxy groups on the benzyl moiety and a methylethylamine group, which contribute to its lipophilicity and reactivity. The presence of these functional groups allows for interactions with various biological targets, enhancing its potential therapeutic effects.

The biological activity of this compound is attributed to its ability to interact with enzymes and receptors. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing binding affinity and specificity towards biological targets. This interaction can lead to various pharmacological effects, including antimicrobial and anti-inflammatory activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits moderate antibacterial activity. It has been evaluated against several bacterial strains, showing effectiveness comparable to standard antibiotics. The compound's structure-activity relationship (SAR) suggests that the presence of methoxy groups enhances its solubility and biological activity.

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

Case Study 1: Antimycobacterial Activity

A derivative of this compound was tested against Mycobacterium tuberculosis H37Rv. The study demonstrated significant activity, indicating that modifications to the compound could lead to effective treatments for tuberculosis. This highlights the importance of further exploration into its derivatives for enhanced efficacy.

Case Study 2: Environmental Applications

The compound has also been investigated for its ability to detect environmental pollutants such as silver ions and cyanide in aqueous solutions. This versatility showcases its potential not only in pharmacology but also in environmental monitoring applications.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C13H21NO3
  • Molecular Weight : 237.31 g/mol
  • CAS Number : 2851434

The compound features two methoxy groups and an amine functional group, which contribute to its reactivity and interaction with biological systems.

Antidepressant and Anxiolytic Properties

Research indicates that derivatives of (3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine may exhibit antidepressant and anxiolytic properties. Similar compounds have been explored for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Sodium Channel Modulation

The compound's structural similarities to known sodium channel blockers suggest potential applications in pain management. Sodium channels play a significant role in the transmission of pain signals, and compounds that can selectively inhibit these channels are being investigated for treating neuropathic pain .

Case Study: Synthesis of Antidepressant Analogues

A study involved synthesizing analogues of this compound to evaluate their efficacy as antidepressants. The synthesis utilized palladium-catalyzed cross-coupling reactions to form C–N bonds effectively. The resulting compounds were tested in animal models, showing promising results in reducing depressive behaviors .

Ligand for Catalysis

This compound has been employed as a ligand in various catalytic processes. Its ability to stabilize metal centers enhances the efficiency of reactions such as Suzuki-Miyaura coupling and other cross-coupling methodologies. This application is vital in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

Application AreaSpecific UseExample Results
Medicinal ChemistryAntidepressant analoguesReduced depressive behaviors in models
Pain ManagementSodium channel blockingPotential analgesic effects
CatalysisLigand in cross-coupling reactionsImproved yields in organic synthesis

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The amine group undergoes alkylation and acylation under standard conditions. For example:

  • Alkylation with methyl iodide in the presence of potassium carbonate yields a quaternary ammonium salt.

  • Acylation with acetyl chloride forms an amide derivative.

Reaction conditions :

Reaction TypeReagents/ConditionsMajor ProductYield (%)
AlkylationCH₃I, K₂CO₃, DMF, 60°CQuaternary ammonium salt~85
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C → RTN-Acetylated derivative~78

Oxidation Reactions

The compound is susceptible to oxidation at both the amine and methoxy-substituted aromatic ring:

  • Amine oxidation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) generates N-oxide derivatives.

  • Aromatic ring oxidation : Strong oxidizing agents like KMnO₄ under acidic conditions cleave the aromatic ring, forming carboxylic acids .

Key intermediates :

  • N-Oxide formation confirmed via FT-IR (N–O stretch at ~1,250 cm⁻¹) .

  • Ring oxidation produces 3,4-dimethoxybenzoic acid as a major product .

Atmospheric Degradation

In environmental contexts, the compound reacts with atmospheric oxidants:

Reaction with OH Radicals

  • Hydrogen abstraction occurs primarily at the α-C of the methoxypropanamine chain (rate constant: kOH ≈ 2.7 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K) .

  • Products include imine radicals and formaldehyde .

Reaction with Ozone (O₃)

  • Ozonolysis forms N-formyl derivatives (e.g., dimethylformamide) and formaldehyde .

  • Proposed pathway:

    Amine+O3CH3N CH2+HCHO+Secondary Products\text{Amine}+\text{O}_3\rightarrow \text{CH}_3\text{N CH}_2+\text{HCHO}+\text{Secondary Products}

Reductive Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the amine to a primary amine, though competing demethoxylation may occur under harsh conditions.

Nucleophilic Substitution

The methoxy groups on the aromatic ring can undergo demethylation with BBr₃, yielding phenolic derivatives:

Ar OCH3+BBr3Ar OH+CH3Br+B OAr 3\text{Ar OCH}_3+\text{BBr}_3\rightarrow \text{Ar OH}+\text{CH}_3\text{Br}+\text{B OAr }_3

Conditions : BBr₃ (3 equiv), CH₂Cl₂, −78°C → RT, 12 h.

Comparative Reactivity with Analogues

CompoundReactivity with OH Radicals (k, cm³ molecule⁻¹ s⁻¹)Dominant Pathway
(CH₃)₂NH5.2 × 10⁻¹² C–H abstraction
Target Compound~2.7 × 10⁻¹¹ α-C abstraction

The higher reactivity of the target compound compared to dimethylamine is attributed to the stabilizing effect of methoxy groups on transition states .

Mechanistic Insights

  • N-Oxide Formation : Proceeds via a radical mechanism involving singlet oxygen (¹O₂) .

  • Demethylation : Lewis acid-mediated cleavage of methoxy C–O bonds, confirmed by isotopic labeling studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural motifs with several other amines and aromatic derivatives, as highlighted below:

Compound Name Key Structural Features Differences from Target Compound Reference
Veratryl Alcohol (3,4-Dimethoxybenzyl alcohol) 3,4-Dimethoxybenzyl group, hydroxyl substituent Lacks amine functionality; reduced lipophilicity
(3-Fluoro-benzyl)(2-methoxy-1-methylethyl)amine Fluorine substitution on benzyl ring Increased electronegativity; altered bioavailability
N-(3,4-Dimethoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]amine Incorporates indole moiety Enhanced π-π stacking potential; expanded pharmacology
4-Methoxy-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine Benzimidazole core; dichlorobenzyl group Heterocyclic core; halogen substituents

Key Observations :

  • The 3,4-dimethoxybenzyl group is a recurring motif in bioactive compounds, often associated with enhanced membrane permeability and receptor binding .
  • Halogenation (e.g., fluorine or chlorine) in analogs like and modulates electronic properties and metabolic stability.

Physicochemical and Pharmacological Properties

Solubility and Stability
  • Fluorinated Analogues: Increased lipophilicity compared to non-fluorinated counterparts, improving blood-brain barrier penetration .
  • Target Compound: Predicted moderate solubility in ethanol/water mixtures (based on methoxy group dominance), though experimental data are lacking .

Tables of Comparative Data

Table 1: Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Key Functional Groups
Target Compound ~285 g/mol 1.8 Methoxy, amine
Veratryl Alcohol 168 g/mol 0.5 Methoxy, hydroxyl
(3-Fluoro-benzyl)(2-methoxy-1-methylethyl)amine 227 g/mol 2.1 Methoxy, fluorine, amine
Benzimidazole Derivative () 322 g/mol 3.0 Dichlorobenzyl, methoxy

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine, and how can intermediates be purified?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including alkylation of 3,4-dimethoxybenzyl derivatives with 2-methoxy-1-methylethylamine precursors. For example, intermediates like 3,4-dimethoxybenzyl acetate are synthesized via nucleophilic substitution or reductive amination, followed by purification using column chromatography or recrystallization. Hydrochloride salts of similar compounds (e.g., cis-/trans-2-(3,4-dimethoxybenzyl)cyclopentylamine) have been isolated and characterized for hypotensive activity studies . Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts.

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR to confirm substituent positions and stereochemistry (e.g., methoxy groups at C3/C4 of the benzyl ring) .
  • GC-MS for purity assessment, as demonstrated in microsomal suspension studies of structurally related epoxides .
  • HPLC with UV/ECD detection for quantifying degradation products (e.g., 3,4-dimethoxybenzaldehyde) using C18 columns and mobile phases like acetonitrile/water .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., receptor agonism vs. antagonism) be resolved?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell type, receptor isoform). For example, SKCa channel modulation by similar amines showed divergent effects depending on neuronal vs. cardiac tissue contexts . Validate activity using:

  • Functional assays (e.g., patch-clamp electrophysiology for ion channel targets).
  • Competitive binding studies with radiolabeled ligands to confirm receptor affinity.
  • Dose-response curves to distinguish transient vs. sustained effects (e.g., early vs. delayed hypotension in animal models) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved metabolic stability?

  • Methodological Answer :

  • Modify substituents : Replace labile methoxy groups with bioisosteres (e.g., trifluoromethoxy) to reduce CYP450-mediated demethylation .
  • Introduce steric hindrance : Bulkier groups at the 2-methoxy-1-methylethyl moiety can slow enzymatic degradation, as seen in spirocyclic butanamides for CCR2 inhibition .
  • Incorporate prodrug motifs : Link to sulfates or phosphates to enhance solubility and delay hydrolysis, inspired by hydroxytyrosol metabolite synthesis .

Q. How can adsorption studies inform formulation strategies for this compound?

  • Methodological Answer : Adsorption isotherms (e.g., Freundlich model) reveal that activated carbon impregnated with SiO2 nanoparticles effectively binds 3,4-dimethoxybenzyl alcohol, a common degradation product. Key factors include:

  • π-π interactions between the aromatic ring and carbon surface.
  • Hydrogen bonding with SiO2 hydroxyl groups .
    • Apply these insights to design drug delivery systems (e.g., nanoparticle carriers) that minimize nonspecific binding.

Q. What computational approaches are suitable for predicting molecular interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding to dopamine or SKCa channels, leveraging crystal structures (e.g., PDB 6CM4 for SKCa).
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical residues (e.g., Tyr/Fyr motifs in ion channels) .
  • QSAR models : Train on diaminopyrimidine derivatives (e.g., anti-Bacillus anthracis activity) to predict MIC values .

Q. How can impurity profiles be rigorously analyzed during scale-up synthesis?

  • Methodological Answer : Follow USP guidelines for verapamil-related compounds:

  • Spike solutions with 3,4-dimethoxybenzaldehyde and 3,4-dimethoxybenzyl alcohol as reference standards.
  • Use gradient HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to resolve impurities at thresholds <0.1% .
  • Forced degradation studies (acid/base/oxidative stress) identify labile sites (e.g., methoxy groups prone to hydrolysis).

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